molecular formula C18H14F7N3O2S B11103056 2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11103056
M. Wt: 469.4 g/mol
InChI Key: YHPILIJZNHROMW-UHFFFAOYSA-N
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Description

2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include hexafluoroisopropanol and various fluorinated intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, would be essential to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like hexafluoroisopropanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific combination of fluorinated groups and the cyclopenta[b]thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14F7N3O2S

Molecular Weight

469.4 g/mol

IUPAC Name

2-[[1,1,1,3,3,3-hexafluoro-2-[(3-fluorobenzoyl)amino]propan-2-yl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H14F7N3O2S/c19-9-4-1-3-8(7-9)14(30)27-16(17(20,21)22,18(23,24)25)28-15-12(13(26)29)10-5-2-6-11(10)31-15/h1,3-4,7,28H,2,5-6H2,(H2,26,29)(H,27,30)

InChI Key

YHPILIJZNHROMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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